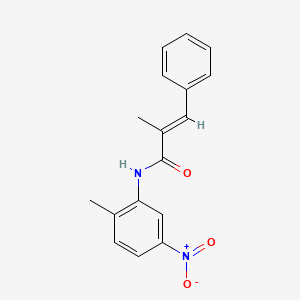
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is a chemical compound that has been the subject of scientific research due to its potential use in various applications. MMNPA is a yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and chloroform.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has low toxicity and does not cause significant damage to healthy cells. However, 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low toxicity, which makes it a promising candidate for use in photodynamic therapy. However, one limitation of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
Further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide and its potential use in various applications. One future direction could be to investigate the use of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide as a photosensitizer in combination with other therapies for the treatment of cancer. Another future direction could be to develop methods to improve the solubility of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide in water, which could expand its potential applications. Additionally, future research could focus on the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide derivatives with improved properties.
Synthesis Methods
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide can be synthesized using a reaction between 2-methyl-5-nitroaniline and phenylacrylic acid. The reaction is carried out in the presence of a catalyst such as phosphorus oxychloride and an organic solvent such as chloroform. The resulting product is then purified by recrystallization. The yield of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is typically around 50%.
Scientific Research Applications
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been studied for its potential use in various applications such as in the field of organic electronics, as a fluorescent probe for detecting DNA, and as a potential anti-cancer drug. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)


![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)